molecular formula C12H11ClN2O2 B6211168 4-chloro-3-nitro-8-(propan-2-yl)quinoline CAS No. 1987332-21-7

4-chloro-3-nitro-8-(propan-2-yl)quinoline

Cat. No.: B6211168
CAS No.: 1987332-21-7
M. Wt: 250.68 g/mol
InChI Key: DTUFBJPKPDFBQX-UHFFFAOYSA-N
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Description

4-chloro-3-nitro-8-(propan-2-yl)quinoline is a synthetic compound belonging to the quinoline family It is characterized by the presence of a chlorine atom at the 4th position, a nitro group at the 3rd position, and a propan-2-yl group at the 8th position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-nitro-8-(propan-2-yl)quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nitration of 4-chloroquinoline to introduce the nitro group at the 3rd position, followed by alkylation to introduce the propan-2-yl group at the 8th position. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and alkyl halides for alkylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-nitro-8-(propan-2-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: 4-chloro-3-amino-8-(propan-2-yl)quinoline.

    Substitution: Various substituted quinolines depending on the nucleophile used.

    Oxidation: Corresponding ketones or alcohols.

Scientific Research Applications

4-chloro-3-nitro-8-(propan-2-yl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-3-nitro-8-(propan-2-yl)quinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom and propan-2-yl group contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-3-nitro-8-(propan-2-yl)quinoline is unique due to the combination of the chlorine, nitro, and propan-2-yl groups on the quinoline ring. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds .

Properties

CAS No.

1987332-21-7

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

4-chloro-3-nitro-8-propan-2-ylquinoline

InChI

InChI=1S/C12H11ClN2O2/c1-7(2)8-4-3-5-9-11(13)10(15(16)17)6-14-12(8)9/h3-7H,1-2H3

InChI Key

DTUFBJPKPDFBQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=C(C(=CN=C21)[N+](=O)[O-])Cl

Purity

95

Origin of Product

United States

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